![molecular formula C20H24ClN5O3 B2485778 3-butyl-9-(3-chloro-4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 923469-71-0](/img/structure/B2485778.png)
3-butyl-9-(3-chloro-4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to our molecule of interest typically involves multi-step organic reactions, focusing on building the purine/pyrimidine core and attaching the requisite functional groups. For instance, efficient synthesis methods have been developed for related pyrimidine derivatives, highlighting nearly quantitative ring-closing reactions to form the core structure, serving as scaffolds for biologically active compounds (Rosen, German, & Kerns, 2009).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals significant details about their planarity, substituent displacement, and polarization of electronic structures. For example, studies on isostructural compounds with pyrimidine rings have shown the planarity of these rings and detailed how substituents affect molecular conformation through hydrogen bonding, contributing to their structural characterization (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Chemical Reactions and Properties
The chemical reactivity of pyrimidine and purine derivatives includes electrophilic substitution, nucleophilic addition, and ring-closing reactions. These reactions are crucial for modifying the compound to enhance its desired properties or biological activity. The synthesis of related compounds often employs conditions that favor the formation of specific substituents on the pyrimidine or purine ring, indicating the versatility and reactivity of these moieties (Hirota, Shirahashi, Senda, & Yogo, 1990).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- Synthesis of Pyrimidine Derivatives: A study by Šimo et al. (1995) explored the synthesis of pyrimidine derivatives, including methods starting from specific pyrimidine diones. This research is relevant to understanding the synthetic pathways for compounds like 3-butyl-9-(3-chloro-4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione.
- Molecular Structures and Hydrogen Bonding: The molecular structures of similar compounds have been studied for their hydrogen bonding properties. For instance, Portilla et al. (2005) analyzed hydrogen-bonded chains in related pyrimidine derivatives, highlighting the importance of these interactions in determining molecular structure and properties.
Pharmaceutical Chemistry
- Potential in Pharmaceutical Applications: Compounds related to the chemical have been studied for their potential in pharmaceutical applications. Research like that by Osyanin et al. (2014) investigates novel methods for synthesizing heterocycles important in pharmaceutical chemistry, indicating a broader relevance in drug design and development.
Bioactivity and Antioxidant Properties
- Study of Bioactive Compounds: Research by Cahyana et al. (2020) synthesized pyrimido[4,5-d]pyrimidine derivatives and tested their activity as antioxidants, showcasing the potential of pyrimidine derivatives in bioactive applications.
Crystallography and Solid-State Chemistry
- Crystal Structure Analysis: Investigations into the crystal structures of similar compounds, as conducted by Trilleras et al. (2009), provide insights into the solid-state properties of pyrimidine derivatives. Such studies are crucial for understanding the material characteristics and potential applications of these compounds in various fields.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-butyl-9-(3-chloro-4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O3/c1-4-5-9-26-18(27)16-17(23(2)20(26)28)22-19-24(10-6-11-25(16)19)13-7-8-15(29-3)14(21)12-13/h7-8,12H,4-6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEZUGGEMBDBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=C(C=C4)OC)Cl)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-9-(3-chloro-4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

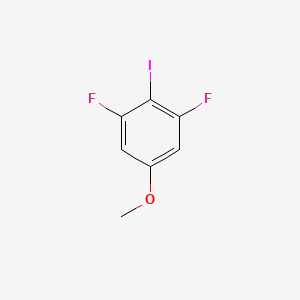
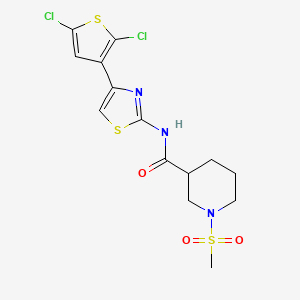
![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2485698.png)
![ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
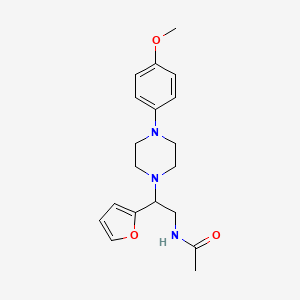
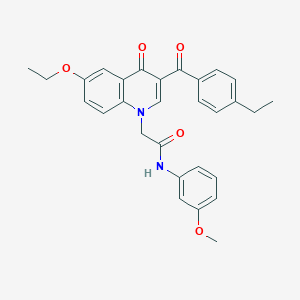
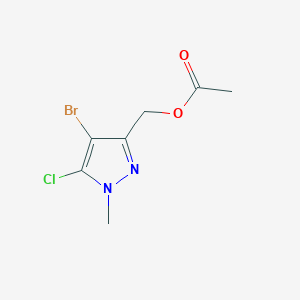
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2485709.png)
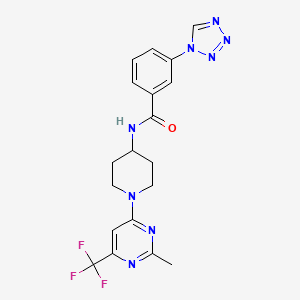
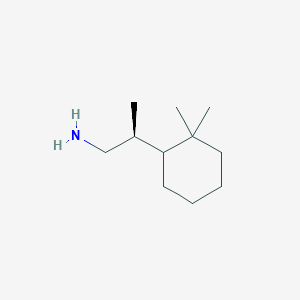
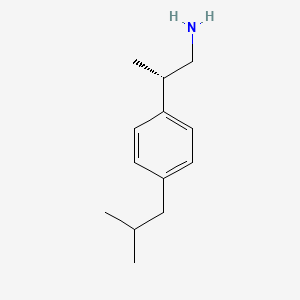
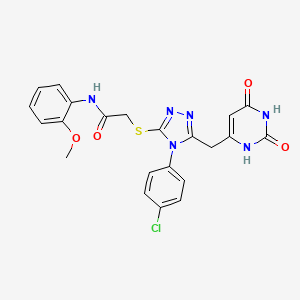
![N1-(3,4-dimethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2485716.png)
![1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2485717.png)